molecular formula C14H10N4O4S B5839435 [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

Cat. No.: B5839435
M. Wt: 330.32 g/mol
InChI Key: PTDIKULINOUNQU-UHFFFAOYSA-N
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Description

[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a nitrophenyl group

Scientific Research Applications

[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and 3-nitrophenyl precursors. These precursors are then subjected to a series of reactions including nucleophilic substitution, cyclization, and functional group transformations to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitrophenyl group may interact with cellular proteins, while the triazole ring can participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.

    [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-chlorophenyl)methanone: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

The uniqueness of [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c1-23-14-15-12(11-6-3-7-22-11)16-17(14)13(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDIKULINOUNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

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